Iodine tribromide

説明

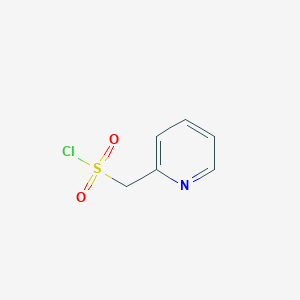

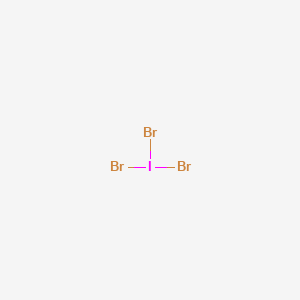

Iodine tribromide (IBr3) is an interhalogen compound with a chemical formula of IBr3 . It is a dark brown liquid that is miscible with ethanol and ethers . In its Lewis structure, there are three single bonds around the iodine atom, with three bromine atoms attached to it. Each bromine atom has three lone pairs, and the iodine atom has two lone pairs .

Molecular Structure Analysis

The molecular geometry of Iodine tribromide is T-shaped, with bond angles of 90 and 180 degrees . The Lewis structure of IBr3 has one iodine atom and three bromine atoms. In the Lewis structure, there are three single bonds around the iodine atom, with three bromine atoms attached to it. Each bromine atom has three lone pairs, and the iodine atom has two lone pairs .科学的研究の応用

Public Health Policy Design and Iodine Deficiency Elimination

Iodine tribromide's relevance extends to public health policy, particularly in addressing iodine deficiency (ID). An example of this is the investigation of ID in Peru, where research demonstrated the persistent presence of ID, leading to significant public health consequences like fetal brain damage and subsequent mental retardation. The use of iodinated oil to prevent and treat ID showed immediate and long-term effects. This research was pivotal in the creation of the National Program for the Control of Endemic Goiter and Cretinism in 1983, which achieved the virtual elimination of ID by 1995 in Peru (Pretell, 2017).

Tribological Properties in Metal Cutting

Iodine tribromide has been studied for its tribological properties, especially as a microadditive in cutting-fluid components (CFCs) during metal cutting. The mechanism involves the formation of separating lubricating films through chemical reactions between iodine radicals and the treated material. This application of iodine as a CFC has been found to effectively influence the cutting characteristics and resistance characteristics of cutting tools (Naumov et al., 2015).

High-Energy-Density Batteries

Research has also explored the use of iodine tribromide in electrochemical energy storage applications, such as high-energy-density zinc/polyiodide and lithium/polyiodide redox flow batteries. The soluble iodide/triiodide couples are promising for this purpose. The research demonstrated a novel zinc/iodine–bromide battery achieving the highest energy density to date for aqueous flow batteries, indicating a new opportunity to improve high-energy iodide-based energy storage technologies (Weng et al., 2017).

Synthetic Applications in Organic Chemistry

Hypervalent iodine compounds, including iodine tribromide, are extensively used in organic synthesis due to their reactivity similar to transition metals. These compounds are employed as selective oxidants and environmentally friendly reagents in various organic reactions, such as halogenation, oxidations, rearrangements, and C-C bond-forming reactions. The development of new enantioselective reactions using chiral hypervalent iodine compounds represents a significant advancement in the field (Yoshimura & Zhdankin, 2016).

特性

IUPAC Name |

tribromo-λ3-iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br3I/c1-4(2)3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOJASSPEGUXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

BrI(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

IBr3, Br3I | |

| Record name | iodine tribromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodine_tribromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228506 | |

| Record name | Iodine tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iodine tribromide | |

CAS RN |

7789-58-4 | |

| Record name | Iodine bromide (IBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodine tribromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodine tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodine tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。